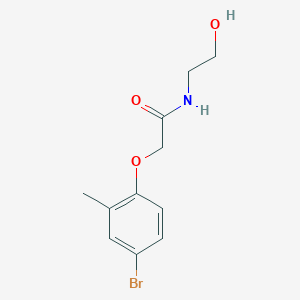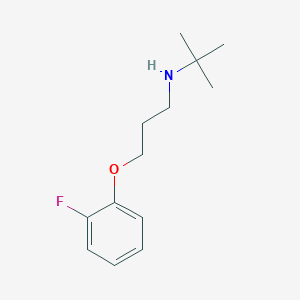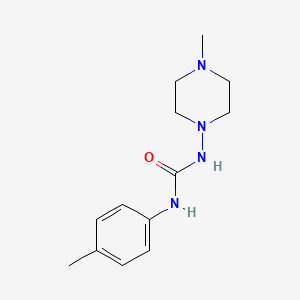
5-nitro-2-(2-phenoxyethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(2-phenoxyethoxy)benzaldehyde, also known as NPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPEB is a nitrobenzaldehyde derivative that has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Mécanisme D'action
The mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that 5-nitro-2-(2-phenoxyethoxy)benzaldehyde inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has also been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis. Furthermore, 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant effects. Studies have shown that 5-nitro-2-(2-phenoxyethoxy)benzaldehyde inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which may be beneficial in the treatment of cancer. Furthermore, 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-nitro-2-(2-phenoxyethoxy)benzaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Furthermore, 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, one of the limitations of using 5-nitro-2-(2-phenoxyethoxy)benzaldehyde in lab experiments is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is not fully understood, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde. One potential direction is the investigation of the structure-activity relationship of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde, which may provide insights into the mechanism of action of the compound. Furthermore, the potential therapeutic applications of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde in the treatment of other diseases, such as neurodegenerative diseases, should be investigated. Additionally, the development of novel derivatives of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde may lead to the discovery of more potent compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde involves the reaction of 2-phenoxyethanol with 5-nitro-2-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the phenoxy group and the aldehyde group, resulting in the formation of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde. The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is relatively simple and can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that 5-nitro-2-(2-phenoxyethoxy)benzaldehyde exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has also been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, 5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
5-nitro-2-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-12-10-13(16(18)19)6-7-15(12)21-9-8-20-14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWFRGQYYAFXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(2-phenoxyethoxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)


![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)